

# SGC-CBP30 off-target effects BET bromodomain selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sgc-cbp30

Cat. No.: S548917

Get Quote

## Biochemical Selectivity and Off-Target Profile

The core selectivity data for **SGC-CBP30** is summarized in the table below.

| Target Category                | Specific Target                 | Affinity / Potency (Kd or IC <sub>50</sub> )   | Selectivity Fold-Change (vs. CBP/p300) | Assay Type                         |
|--------------------------------|---------------------------------|------------------------------------------------|----------------------------------------|------------------------------------|
| Primary Targets                | CBP                             | 26-47 nM [1] [2]                               | -                                      | ITC, Biolayer Interference [1] [2] |
|                                | p300                            | 32 nM [1]                                      | -                                      | ITC [1]                            |
| Major Off-Targets (BET Family) | BRD4(1)                         | 850-885 nM [1] [2]                             | ~34-fold                               | ITC [1] [2]                        |
|                                | BRD2, BRD3, BRD4(2)             | Low $\mu$ M range ( $\Delta$ Tm 0.9-2.0°C) [1] | -                                      | DSF [1]                            |
| Other Off-Targets              | Adrenergic $\alpha$ 2C Receptor | 110 nM [2]                                     | -                                      | Panel screening (136 targets) [2]  |

| Target Category | Specific Target                  | Affinity / Potency (Kd or IC <sub>50</sub> ) | Selectivity Fold-Change (vs. CBP/p300) | Assay Type                        |
|-----------------|----------------------------------|----------------------------------------------|----------------------------------------|-----------------------------------|
|                 | Phosphodiesterase-5 (PDE5)       | 150 nM [2]                                   | -                                      | Panel screening (136 targets) [2] |
|                 | Adrenergic $\alpha$ 2A Receptor  | 570 nM [2]                                   | -                                      | Panel screening (136 targets) [2] |
|                 | Platelet-Activating Factor (PAF) | 510 nM [2]                                   | -                                      | Panel screening (136 targets) [2] |
|                 | ABCG2 Transporter                | Inhibition identified [3]                    | -                                      | Combinatorial drug screen [3]     |

A **Differential Scanning Fluorimetry (DSF)** assay against 45 bromodomains confirmed that aside from CBP/p300, only BET family bromodomains showed significant binding, with no activity against other non-BET bromodomains [1]. However, screening against a diverse panel of 136 non-epigenetic targets (including GPCRs, ion channels, enzymes, and kinases) revealed several potent off-target interactions [2].

## Cellular Activity and Experimental Guidance

The narrow window between on-target and off-target effects is the primary challenge for your experimental work.

- **Cellular Target Engagement:** The probe is cell-active, with experiments showing dose-dependent inhibition of the CBP-histone H3.3 interaction (**NanoBRET assay**) with an EC<sub>50</sub> of 0.28  $\mu$ M, and chromatin release of a CBP-bromodomain fusion protein (**high-content imaging assay**) at low micromolar concentrations (~2.5  $\mu$ M) [4].
- **Critical Concentration Window:** The recommended concentration range in cells is **100 to 1000 nM** [2]. Dosing above 2-3  $\mu$ M carries a high risk of observing phenotypes driven by BET bromodomain inhibition rather than CBP/p300-specific effects [1] [2]. The following conceptual diagram illustrates this relationship.

## Troubleshooting FAQs and Best Practices

**Q1: At what concentration can I confidently attribute my cellular phenotype to CBP/p300 inhibition?**

- **A:** For most cell-based assays, maintain **SGC-CBP30** concentrations at or below **2.5  $\mu\text{M}$**  [4]. The most reliable data for CBP/p300-specific effects are generated in the **100 nM to 1  $\mu\text{M}$**  range [2]. Any effects observed consistently at concentrations of 3.3  $\mu\text{M}$  or 10  $\mu\text{M}$  are likely confounded by significant off-target activity, particularly BET inhibition [2].

**Q2: How can I deconvolute CBP/p300 effects from BET effects in my experiment?**

- **A:** The most robust strategy is to use a combination of orthogonal tools:
  - **Employ a Selective BET Inhibitor:** Include a pan-BET inhibitor (e.g., JQ1) or a BD1-selective inhibitor as a control. If your phenotype is replicated by the BET inhibitor, it suggests off-target involvement [1].
  - **Use an Alternative CBP/p300 Probe:** If available, confirm key findings with a chemically distinct CBP/p300 inhibitor, such as **CPI-637**, which offers a much wider selectivity window over BET bromodomains (~700-fold) [2].
  - **Monitor Known Transcriptional Signatures:** Use qPCR or RNA-seq to assess the expression of known CBP/p300-specific genes (e.g., a subset of IL-17A regulated genes) versus BET-target genes (e.g., *MYC*). **SGC-CBP30** has a much more restricted effect on gene expression than the pan-BET inhibitor JQ1 [1].

**Q3: My assay involves drug combinations or measures cytotoxicity. What unexpected off-target should I consider?**

- **A:** Be aware that **SGC-CBP30** has been identified as an inhibitor of the **ABCG2 efflux transporter** [3]. This off-target effect is not related to its epigenetic activity but can profoundly potentiate the cytotoxicity of other drugs that are substrates of ABCG2 (e.g., TAK-243) by increasing their intracellular concentration [3]. Control experiments to rule out this mechanism are advised in such settings.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. CBP30, a selective CBP/p300 bromodomain inhibitor ... [pmc.ncbi.nlm.nih.gov]

2. Probe SGC-CBP30 [chemicalprobes.org]
3. Combinatorial Anticancer Drug Screen Identifies Off-Target ... [pubmed.ncbi.nlm.nih.gov]
4. Bromodomain inhibition of the transcriptional coactivators ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [SGC-CBP30 off-target effects BET bromodomain selectivity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548917#sgc-cbp30-off-target-effects-bet-bromodomain-selectivity>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)